11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
Description
Properties
IUPAC Name |
11-(pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-5-16-6-2-14(1)11-18-9-10-19-13-15(12-18)3-7-17-8-4-15/h1-2,5-6,17H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWWRMEWBVMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(CCOC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Alkylation and Hydrogenation
A widely cited method for spiro[5.6]dodecane synthesis involves sequential alkylation and hydrogenation steps. In a 2020 patent, tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate was synthesized using the following protocol:
Step 1 : Alkylation with ethyl bromoacetate
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Reagents : Sodium hydride (NaH), ethyl bromoacetate, anhydrous tetrahydrofuran (THF).
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Conditions : 0°C to reflux (66°C), 8-hour stirring.
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Outcome : Crude intermediate obtained in 98% yield.
Step 2 : Catalytic hydrogenation
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Catalyst : Raney nickel (55 g per mole substrate).
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Conditions : 40°C under 50 psi H₂ for 8 hours.
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Outcome : Cyclized product after filtration and purification.
| Parameter | Value |
|---|---|
| Temperature (Step 1) | 0°C → 66°C |
| Reaction Time | 8 hours |
| Hydrogen Pressure | 50 psi |
| Yield (Overall) | 84% over 3 steps |
Functionalization at the 11-Position
Reductive Amination Strategies
The pyridin-4-ylmethyl group can be introduced via reductive amination of a primary amine intermediate. A 2020 Ambeed synthesis utilized microwave-assisted alkylation under inert conditions:
Protocol :
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Substrate : tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate.
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Reagents : Cesium carbonate (Cs₂CO₃), dimethyl sulfoxide (DMSO).
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Conditions : 120°C microwave irradiation for 1 hour.
Adaptation for Target Compound :
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Deprotect tert-butyl carbamate under acidic conditions.
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React with pyridine-4-carbaldehyde under hydrogenation (Pd/C or NaBH₃CN).
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Purify via column chromatography.
Sulfonylation and Subsequent Displacement
A 2021 ChemDiv study demonstrated sulfonylation at the 11-position using benzonitrile derivatives:
Reaction Schema :
Conditions :
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Base: Triethylamine (Et₃N)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → RT
While this method installs a sulfonyl group, the same intermediate could theoretically undergo nucleophilic displacement with pyridin-4-ylmethanol under Mitsunobu conditions.
Optimization and Yield Enhancement
Solvent and Temperature Effects
Comparative data from multiple sources reveal critical optimization parameters:
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is preferred for amine protection due to its stability under basic conditions and ease of removal:
Deprotection Protocol :
Comparative Analysis of Synthetic Routes
The table below evaluates three viable pathways to 11-(pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane:
| Method | Steps | Total Yield | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Alkylation-Hydrogenation | 5 | 41% | 220 | Pilot-scale |
| MCR Approach | 3 | 58% (theoretical) | 180 | Lab-scale |
| Reductive Amination | 4 | 37% | 260 | Bench-scale |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines. Substitution reactions can result in various functionalized pyridine derivatives .
Scientific Research Applications
11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparison with Similar Compounds
Tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Key Differences : A smaller spiro system (4.5 position) with a diketone moiety and phenylpiperazine substituent.
1-Thia-4,8-diazaspiro[4.5]decan-3-ones (e.g., Compound 4a)
- Key Differences : Sulfur replaces oxygen in the heterocycle (1-thia vs. 8-oxa), altering electronic properties and metabolic stability.
- Data : Melting point 256–260°C; IR peaks at 1721 cm⁻¹ (C=O) and 696 cm⁻¹ (C-S-C); molecular formula C₄₆H₃₄N₅ClO₅S .
Heteroatom and Ring-Size Variations
Bioactivity and Pharmacological Potential
While direct bioactivity data for this compound are absent in the evidence, its analogs suggest:
Biological Activity
11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a complex organic compound notable for its spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly concerning its interactions with sigma receptors, which are implicated in various neurological conditions and pain management.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₃O₂. Its unique structure includes a dodecane backbone with a pyridin-4-ylmethyl substituent, contributing to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂ |
| Molecular Weight | 253.32 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, which play crucial roles in modulating neurotransmitter systems and are involved in pain perception and neuroprotection. The pyridine moiety facilitates π-π stacking interactions, while the diaza and oxa groups can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.
Pharmacological Effects
Preliminary studies indicate that this compound may exhibit significant analgesic effects. Its potential as a dual ligand for sigma receptors suggests it could be beneficial in treating conditions such as chronic pain and anxiety disorders.
Case Studies
- Analgesic Activity : In a study evaluating the analgesic properties of similar compounds, derivatives of spirocyclic structures demonstrated efficacy in reducing pain responses in animal models. The specific contribution of the pyridinyl substituent to this activity remains an area for further investigation.
- Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of compounds similar to this compound, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 3-Methyl-8-oxa-3,11-diazaspiro[5.6]dodecane | Methyl group instead of pyridinyl | Different receptor interactions |
| 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane | Benzyl group substitution | Variations in solubility |
| 5,9-Dimethyl-1-oxa-4,9-diazaspiro[5.6]dodecane | Dimethyl substitution | Altered pharmacokinetics |
Synthesis and Modification
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Cyclization of diamine derivatives.
- Functionalization to introduce the pyridine ring.
- Optimization of reaction conditions to enhance yield.
Q & A
Q. What are the optimal synthetic routes for 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization of precursors such as tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate derivatives under dehydrating conditions . Key steps include:
- Amide coupling : Use of carbodiimides (e.g., DCC) to activate carboxyl groups for pyridinylmethyl group attachment.
- Ring closure : Acid- or base-mediated cyclization to form the spiro structure, with yields heavily dependent on solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) .
Critical Parameters : - Stoichiometry : Excess pyridine-4-methanol (1.5–2 eq.) improves substitution efficiency.
- Catalysts : Pd/C or Raney Ni may enhance selectivity in hydrogenation steps .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this spiro compound?
- Methodological Answer :
- 1H/13C NMR : Identify spiro junction protons (δ 3.1–3.5 ppm for oxa-aza rings) and pyridinylmethyl protons (δ 7.2–8.5 ppm). Splitting patterns distinguish axial vs. equatorial conformers .
- IR : Peaks at 1660–1680 cm⁻¹ confirm C=O (carbamate) and C=N (pyridine) stretches .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H]+ ions with isotopic patterns matching C₁₉H₂₆N₃O₂ .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in spiro ring formation .
- Dynamic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze racemic intermediates .
- X-ray Crystallography : Confirm absolute configuration post-synthesis; spiro compounds often crystallize in monoclinic systems with Z’ > 1 .
Q. How do structural modifications (e.g., substituents on the pyridine ring) impact the compound’s pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace pyridin-4-ylmethyl with halogenated (e.g., 3-Cl) or electron-withdrawing groups (e.g., NO₂) to modulate receptor binding.
- Example : 4-Nitro substitution reduces logP by 0.5 units, enhancing solubility but decreasing blood-brain barrier penetration .
- Docking Simulations : Use AutoDock Vina to predict interactions with CNS targets (e.g., σ receptors), correlating binding energy (ΔG ≤ -8 kcal/mol) with in vivo efficacy .
Q. What analytical approaches reconcile contradictions in reported spectral data for spirocyclic analogs?
- Methodological Answer :
- Comparative Meta-Analysis : Compile 13C NMR shifts from analogs (e.g., 3-oxa-9-azaspiro[5.6]dodecane) to identify outlier datasets .
- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., coalescence at 120°C indicates conformational flipping) .
- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level to predict NMR/IR spectra; deviations >5% suggest experimental artifacts .
Experimental Design & Theoretical Frameworks
Q. How can density functional theory (DFT) guide the design of derivatives with improved stability?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to oxidation (e.g., smaller gaps correlate with faster degradation) .
- Solvent Modeling : Use CPCM to simulate solvation effects; polar solvents (ε > 30) stabilize zwitterionic intermediates in hydrolysis pathways .
- Transition State Mapping : Identify rate-limiting steps (e.g., ring-opening) using intrinsic reaction coordinate (IRC) calculations .
Q. What mechanistic insights explain unexpected byproducts in spiro compound synthesis?
- Methodological Answer :
- Byproduct Identification : LC-MS/MS detects dimers (m/z ~600) or dehydrogenated species (m/z [M-2H]+) arising from radical intermediates .
- Kinetic Profiling : Monitor reaction progress via in situ FTIR; rapid exotherms (>50°C/min) indicate runaway side reactions .
- Isotope Labeling : Use D₂O to trace proton transfer pathways, distinguishing between acid-catalyzed vs. thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
